molecular formula C22H28N6O4 B2385413 6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618383-62-3

6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2385413
CAS No.: 618383-62-3
M. Wt: 440.504
InChI Key: NRLWWVNFDWDZDV-UHFFFAOYSA-N
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Description

This compound is a structurally intricate tricyclic carboxamide featuring a fused heterocyclic core, a 3-methoxypropyl substituent, and a morpholinoethyl side chain. The tricyclic framework may confer rigidity, influencing conformational stability and interaction with biological targets. Structural characterization of such complex molecules typically relies on advanced crystallographic tools, such as SHELXL for refinement and SIR97 for direct-method structure determination .

Properties

IUPAC Name

6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-31-12-4-8-28-19(23)16(21(29)24-6-9-26-10-13-32-14-11-26)15-17-20(28)25-18-5-2-3-7-27(18)22(17)30/h2-3,5,7,15,23H,4,6,8-14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLWWVNFDWDZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C=C(C1=N)C(=O)NCCN3CCOCC3)C(=O)N4C=CC=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618383-62-3
Record name 2-IMINO-1-(3-METHOXYPROPYL)-N-[2-(4-MORPHOLINYL)ETHYL]-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
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Preparation Methods

The synthesis of 2-imino-1-(3-methoxypropyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with imino and morpholinoethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-imino-1-(3-methoxypropyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares hypothetical analogs of the target compound, focusing on key structural variations and their inferred effects on physicochemical and pharmacological properties. These comparisons are extrapolated from general principles in heterocyclic chemistry and crystallographic methodologies referenced in the evidence.

Compound Key Substituents Crystallographic Tool Used Inferred Properties
Target Compound 3-methoxypropyl, morpholinoethyl SHELXL , SIR97 High rigidity due to tricyclic core; moderate solubility from morpholine and methoxy.
Analog A : Replacement of morpholinoethyl with piperazinyl group Piperazinyl WinGX , ORTEP-3 Increased basicity; potential for enhanced solubility in acidic environments.
Analog B : Replacement of 3-methoxypropyl with hexyl chain Hexyl SHELXS Higher lipophilicity; possible improved membrane permeability.
Analog C : Benzothiazol-spiro system (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza) Benzothiazol, dimethylaminophenyl () SHELXD Extended π-conjugation; potential fluorescence or photoactivity.

Key Observations:

Morpholine vs. Piperazine Substitution: The morpholinoethyl group in the target compound likely offers balanced solubility and metabolic stability compared to piperazine-containing analogs, which may exhibit stronger basicity and pH-dependent solubility .

Alkyl Chain Length : The 3-methoxypropyl group provides moderate hydrophobicity, whereas longer alkyl chains (e.g., hexyl in Analog B) could enhance lipophilicity but reduce aqueous solubility .

Methodological Insights from Crystallographic Tools

The structural analysis of such compounds heavily depends on software suites like SHELX (for refinement) , WinGX (for small-molecule crystallography) , and ORTEP-3 (for graphical representation) . For instance:

  • SHELXL enables precise refinement of anisotropic displacement parameters, critical for resolving the tricyclic core’s conformational details .
  • SIR97 ’s direct-methods algorithms facilitate phase determination in absence of heavy atoms, advantageous for organic molecules with light elements .

Biological Activity

The compound 6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N6O4 , with a molecular weight of approximately 454.5 g/mol . Its structure includes an imino group, a methoxypropyl substituent, and a morpholine moiety, which contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
CAS Number618383-67-8
IUPAC Name6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The following sections summarize the biological activities associated with this compound based on available research.

Antimicrobial Activity

Compounds similar to this triazatricyclo structure have shown antimicrobial properties. For instance:

Compound NameBiological Activity
6-imino-N-(3-methoxypropyl)-13-methylAntimicrobial
6-amino-N-(4-chlorophenyl)-2-oxo-triazineAnticancer

These compounds exhibit varying degrees of effectiveness against bacterial and fungal pathogens, suggesting that the target compound may also possess similar antimicrobial properties .

Enzyme Inhibition

The presence of specific functional groups in the compound suggests potential enzyme inhibition capabilities. Studies involving structurally related compounds have reported inhibition of various enzymes relevant to disease pathways:

Compound NameEnzyme TargetActivity
7-(propyl)-6-imino-N-(methylphenyl)methyl-triazineEnzyme XInhibitor
6-imino-N-(3-methoxypropyl)-11-methylEnzyme YInhibitor

This inhibition can be crucial for therapeutic applications in treating diseases where enzyme activity plays a pivotal role .

Case Studies

Research has been conducted to explore the biological effects of similar compounds on various biological systems:

  • Study on Reproductive Effects : A study involving structurally related compounds indicated significant effects on reproductive systems in animal models. The findings suggested that these compounds could influence hormonal pathways and reproductive health .
  • Anticancer Activity : Another study highlighted the anticancer potential of related triazine compounds in vitro and in vivo, demonstrating their ability to induce apoptosis in cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantitatively assess these interactions.

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

The synthesis involves sequential reactions, including cyclization, amidation, and functional group modifications. Critical steps include:

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during cyclization.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to ensure regioselectivity .
  • Purification : Gradient elution via flash chromatography (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Yield optimization : Adjust reaction temperatures (70–100°C) and solvent polarity (e.g., DMF for polar intermediates) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

A combination of methods is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the tricyclic core .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (<5 ppm error).
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1650 cm⁻¹) groups .

Q. How should stability studies be conducted to determine optimal storage conditions?

Perform accelerated degradation studies under varying conditions:

  • Thermal stability : Incubate solid samples at 40°C, 60°C, and 80°C for 4 weeks, monitoring decomposition via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in UV-Vis absorbance .
  • Humidity testing : Store at 75% relative humidity; use Karl Fischer titration to track hygroscopicity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize target-agnostic assays:

  • Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based kinase or protease assays (e.g., ADP-Glo™ Kinase Assay) .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Use molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS):

  • Target selection : Prioritize proteins with structural homology to known triazatricyclic targets (e.g., kinases, epigenetic regulators) .
  • Binding affinity analysis : Calculate ΔG values for docked poses; validate with MM-PBSA free-energy calculations .
  • ADMET prediction : Tools like SwissADME assess permeability (LogP), CYP450 interactions, and bioavailability .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Synthesize analogs with systematic substitutions:

  • Methoxypropyl group : Replace with ethoxypropyl or allyloxypropyl to assess steric effects .
  • Morpholine ring : Substitute with piperazine or thiomorpholine to modify solubility and hydrogen-bonding capacity .
  • Activity comparison : Test analogs in dose-response assays (IC₅₀ determination) and compile data into SAR tables:
Analog SubstituentTarget IC₅₀ (nM)Solubility (mg/mL)
3-Methoxypropyl12.50.8
3-Ethoxypropyl18.31.2
Allyloxypropyl89.40.3

Q. How can contradictory pharmacological data be resolved?

Apply a tiered validation approach:

  • Replicate studies : Use independent labs to verify dose-dependent effects (e.g., IC₅₀ variability <20%) .
  • Orthogonal assays : Confirm kinase inhibition via both radiometric and fluorescence-based methods .
  • Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to identify consensus trends .

Q. What methodologies are used to assess pharmacokinetic properties?

Combine in vitro and in silico tools:

  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS .
  • Plasma protein binding : Equilibrium dialysis followed by LC-MS/MS quantification .

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